NGP555

描述

NGP 555 是一种γ-分泌酶调节剂,在治疗和预防阿尔茨海默病方面显示出前景。 它通过降低脑脊液中淀粉样蛋白β42生物标志物的水平起作用,而淀粉样蛋白β42生物标志物与阿尔茨海默病中出现的认知下降有关 .

准备方法

合成路线及反应条件

NGP 555 的合成涉及制备无定形药物物质与聚合物共混分散剂的固体分散体,然后将其封装用于口服给药 . 母液制备方法包括将 2 毫克药物溶解在 50 微升二甲基亚砜 (DMSO) 中,得到母液浓度为 40 毫克/毫升 .

工业生产方法

NGP 555 的工业生产方法在现有文献中尚未详细介绍。封装过程用于口服给药,表明大规模生产将涉及类似的药物分散和封装步骤。

化学反应分析

反应类型

NGP 555 作为 γ-分泌酶调节剂,主要经历调节反应。 它将淀粉样蛋白肽的产生转移到较小的、非聚集形式的淀粉样蛋白 .

常用试剂及条件

NGP 555 制备中常用的试剂包括用于溶解药物的二甲基亚砜 (DMSO)。 反应条件包括将药物保持在无定形状态以实现有效封装 .

主要形成的产物

NGP 555 调节反应形成的主要产物是较小的、非聚集形式的淀粉样蛋白肽,特别是淀粉样蛋白β37 和淀粉样蛋白β38,而不是毒性更强的淀粉样蛋白β42 .

科学研究应用

NGP 555 因其在治疗阿尔茨海默病方面的潜力而被广泛研究。 在临床前研究中,它已显示出对淀粉样蛋白生物标志物、病理和认知的有益影响 . 该化合物正在积极进行人类临床试验,用于预防阿尔茨海默病,目标是实现降低毒性淀粉样蛋白形式的疗效与维持安全之间的平衡 .

作用机制

NGP 555 通过调节 γ-分泌酶活性发挥作用,进而将淀粉样蛋白肽的产生转移到较小的、非聚集形式的淀粉样蛋白。 这种调节降低了脑脊液中与阿尔茨海默病相关的生物标志物淀粉样蛋白β42 的水平 . 所涉及的分子靶点包括 γ-分泌酶和淀粉样蛋白前体蛋白途径 .

相似化合物的比较

类似化合物

Semagacestat: 另一种 γ-分泌酶抑制剂,曾用于研究阿尔茨海默病,但由于不良反应而被中止。

Avagacestat: 一种 γ-分泌酶调节剂,在早期试验中显示出前景,但也在安全性和疗效方面面临挑战。

Begacestat: 一种 γ-分泌酶抑制剂,其作用机制与 NGP 555 不同。

NGP 555 的独特性

NGP 555 的独特之处在于它能够将淀粉样蛋白肽的产生转移到较小的、非聚集形式,从而降低毒性淀粉样蛋白β42 生物标志物的水平,同时保持良好的安全性 . 这种疗效和安全性的平衡使其成为预防和治疗阿尔茨海默病的有希望的候选药物。

生物活性

NGP555 is a small molecule identified as a γ-secretase modulator (GSM), which has garnered attention for its potential role in treating Alzheimer's disease (AD). The compound operates by altering the processing of amyloid precursor protein (APP), thereby influencing the production of amyloid-beta (Aβ) peptides, particularly Aβ42, which is implicated in the pathogenesis of AD. This article reviews the biological activity of this compound, including its pharmacokinetics, safety profile, and effects on amyloid biomarkers based on diverse research findings.

This compound modulates the γ-secretase complex, which is crucial for APP processing. By binding to specific sites within the complex, this compound alters the cleavage of APP, leading to a shift in the production of Aβ peptides. Specifically, it promotes an increase in shorter Aβ forms (Aβ37 and Aβ38) while reducing the levels of the longer and more pathogenic Aβ42 form. This mechanism is essential for mitigating amyloid plaque formation and subsequent neurotoxicity associated with AD.

Binding and Docking Studies

Research indicates that this compound has an optimal structure for docking at specific sites within the γ-secretase complex, particularly at the PEN-2/PS1 interface. Computational docking studies have demonstrated that this compound can effectively interact with critical components of the γ-secretase complex, facilitating its modulatory effects on Aβ production .

Pharmacokinetics and Metabolism

This compound exhibits favorable pharmacokinetic properties, including efficient penetration of the blood-brain barrier (BBB). Studies have shown that it maintains a brain-to-plasma ratio close to 1.0 in animal models, indicating effective central nervous system (CNS) availability. The compound is primarily metabolized via hydroxylation and oxidation to form metabolites such as M436, which has been identified as significant in both preclinical and clinical studies .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Blood-Brain Barrier Penetration | Yes |

| Brain:Plasma Ratio | 0.93 |

| Major Metabolite | M436 |

| Metabolic Pathway | Hydroxylation & Oxidation |

Phase I Trials

The safety and efficacy of this compound were evaluated in a series of Phase I clinical trials involving healthy volunteers. These trials demonstrated that this compound was well-tolerated and led to significant shifts in cerebrospinal fluid (CSF) biomarkers indicative of amyloid processing.

Key Findings:

- Aβ Biomarker Shifts : this compound treatment resulted in a statistically significant increase in Aβ37 and Aβ38 levels while decreasing Aβ42 levels in CSF.

- Safety Profile : The compound was associated with minimal adverse effects, suggesting a favorable safety profile for further development .

Table 2: Summary of Phase I Clinical Trial Results

| Trial Parameter | Result |

|---|---|

| Participants | Healthy Volunteers |

| Treatment Duration | 14 Days |

| Dosing | Once daily |

| Significant Biomarker Change | Increased Aβ37/Aβ38; Decreased Aβ42 |

Preclinical Studies

Preclinical investigations have provided insights into the efficacy of this compound in animal models. For instance, chronic administration in Tg2576 mice demonstrated a marked reduction in amyloid plaque burden and cognitive decline compared to control groups.

Case Study: Tg2576 Mouse Model

- Method : Chronic oral dosing of this compound.

- Outcome : Over 65% reduction in cognitive decline as measured by behavioral tests compared to vehicle-treated controls.

- Mechanism : Increased Aβ38 levels correlated with reduced Aβ42 levels, supporting its role as a disease-modifying agent .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent for Alzheimer's disease through modulation of amyloid processing. Its ability to favorably alter Aβ peptide ratios without significant side effects positions it as a promising candidate for early intervention strategies aimed at preventing AD progression.

Future Directions

Further clinical studies are necessary to confirm these findings and establish long-term safety and efficacy profiles. Additionally, exploration into combination therapies with other agents targeting different pathways may enhance its therapeutic potential.

属性

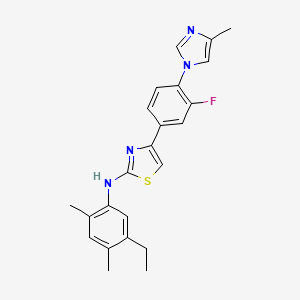

IUPAC Name |

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEKUGNKKOGFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1304630-27-0 | |

| Record name | NGP 555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NGP-555 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?

A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]

Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?

A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。